molecular formula C15H14N2 B13986297 1-(4-methylbenzyl)-1H-indazole

1-(4-methylbenzyl)-1H-indazole

Cat. No.: B13986297
M. Wt: 222.28 g/mol
InChI Key: XDGHNHMEBNDFGG-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-indazole is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring The presence of a 4-methylbenzyl group attached to the nitrogen atom of the indazole ring gives this compound unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzylamine with 2-nitrobenzaldehyde followed by reduction and cyclization can yield the desired indazole compound. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Methylbenzyl)-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(4-Methylbenzyl)-1H-indazole can be compared with other similar compounds, such as:

  • 1-(4-Methylbenzyl)-1H-benzimidazole
  • 1-(4-Methylbenzyl)-1H-imidazole
  • 1-(4-Methylbenzyl)-1H-pyrazole

These compounds share structural similarities but differ in their chemical properties and biological activities. The presence of different heterocyclic rings (indazole, benzimidazole, imidazole, pyrazole) imparts unique characteristics to each compound, making them suitable for different applications .

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]indazole

InChI

InChI=1S/C15H14N2/c1-12-6-8-13(9-7-12)11-17-15-5-3-2-4-14(15)10-16-17/h2-10H,11H2,1H3

InChI Key

XDGHNHMEBNDFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2

Origin of Product

United States

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